molecular formula C6H15ClN2O2S B2549275 [(1S,3R)-3-Aminocyclopentyl]methanesulfonamide;hydrochloride CAS No. 2155840-49-4

[(1S,3R)-3-Aminocyclopentyl]methanesulfonamide;hydrochloride

Cat. No. B2549275
CAS RN: 2155840-49-4
M. Wt: 214.71
InChI Key: DSUBQVVZHSELLE-RIHPBJNCSA-N
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Description

“[(1S,3R)-3-Aminocyclopentyl]methanesulfonamide;hydrochloride” is a chemical compound with the molecular formula C6H15ClN2O2S and a molecular weight of 214.71 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H14N2O2S.ClH/c7-6-2-1-5(3-6)4-11(8,9)10;/h5-6H,1-4,7H2,(H2,8,9,10);1H/t5-,6+;/m0./s1 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“[(1S,3R)-3-Aminocyclopentyl]methanesulfonamide;hydrochloride” is a powder at room temperature . It has a molecular weight of 214.71 .

Scientific Research Applications

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name

[(1S,3R)-3-aminocyclopentyl]methanesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S.ClH/c7-6-2-1-5(3-6)4-11(8,9)10;/h5-6H,1-4,7H2,(H2,8,9,10);1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUBQVVZHSELLE-RIHPBJNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CS(=O)(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1CS(=O)(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1S,3R)-3-Aminocyclopentyl]methanesulfonamide;hydrochloride

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